molecular formula C₂₇H₃₅N₃O₆S B549236 Ezatiostat CAS No. 168682-53-9

Ezatiostat

Cat. No. B549236
M. Wt: 529.6 g/mol
InChI Key: GWEJFLVSOGNLSS-WPFOTENUSA-N
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Description

Ezatiostat is a small molecule drug that is an analog inhibitor of glutathione S-transferase P1-1 . It is currently being investigated in clinical trials for treating myelodysplastic syndrome . This compound belongs to the peptides, which are compounds containing an amide derived from two or more amino carboxylic acid molecules .


Synthesis Analysis

Ezatiostat is a tripeptide glutathione analog diethyl ester that is metabolized in vivo to the diacid . To improve the inhibitory potency and selectivity for the target enzyme GST P1-1, a series of diacid analogs of ezatiostat bearing different substituents on the cysteinyl sulfur were synthesized and evaluated in several biological assays .


Molecular Structure Analysis

The molecular formula of Ezatiostat is C27H35N3O6S . The average molecular weight is 529.648 .


Chemical Reactions Analysis

Ezatiostat is known to target Glutathione S-transferase P . It acts intracellularly on the MAPK signaling pathway by activating ERK2 .


Physical And Chemical Properties Analysis

The molecular formula of Ezatiostat is C29H36F3N3O8S and the molecular weight is 643.67 .

Scientific Research Applications

Ezatiostat in Myelodysplastic Syndrome (MDS)

Ezatiostat, a glutathione S-transferase P1-1 inhibitor, has been studied extensively for its application in treating myelodysplastic syndrome (MDS). It targets oxidative stress, which is significant in the pathophysiology of MDS.

  • Extended Dosing Schedules in MDS Treatment : A study evaluated two extended dosing schedules of oral ezatiostat in patients with low to intermediate-1 risk MDS, showing significant clinical activity in this patient group (Raza et al., 2012).

  • Phase 1 Testing for MDS : Ezatiostat's safety and pharmacokinetics were evaluated in a phase 1 study involving multiple dose levels for MDS patients. This study contributed to the understanding of ezatiostat's efficacy in MDS treatment (Raza et al., 2009).

  • Investigational Agent for MDS : Ezatiostat's role as an investigational agent in MDS treatment was reviewed, highlighting its unique mechanism and potential benefits in reducing transfusion burdens associated with myelodysplasia (Mahadevan & Sutton, 2015).

  • Hematologic Improvement in MDS : Studies show that ezatiostat can induce hematologic improvement in MDS patients, including multilineage responses and red-blood-cell transfusion independence, suggesting its potential as an effective treatment option (Galili et al., 2012).

  • Combination Therapy with Lenalidomide : Ezatiostat has been studied in combination with lenalidomide for non-deletion (5q) low to intermediate-1 risk MDS, showing tolerability and potential efficacy, suggesting a new therapeutic approach for MDS (Raza et al., 2012).

GSTP1 Polymorphism and Ezatiostat Resistance

  • Impact of GSTPπ Polymorphism : The role of a single nucleotide polymorphism in GSTπ, which may affect ezatiostat's structure and potentially cause resistance, was explored. This research aids in understanding individual variations in response to ezatiostat treatment (Risbud et al., 2018).

Novel Analogues of Ezatiostat

  • Development of Analogues : Research on developing novel analogues of ezatiostat aims to improve its inhibitory potency and selectivity, providing insights into further enhancing its therapeutic efficacy (Cai et al., 2011).

General Overview of Ezatiostat's Mechanism and Applications

  • Understanding Ezatiostat's Mechanism : Ezatiostat's mechanism in hematopoiesis and its potential in treating myelodysplastic syndrome were discussed, contributing to a broader understanding of its therapeutic applications (Zhang et al., 2020).

Safety And Hazards

Ezatiostat is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Ezatiostat is currently being investigated in clinical trials for treating myelodysplastic syndrome . It would be of significant clinical benefit to be able to identify patients most likely to respond to Ezatiostat before therapy is initiated .

properties

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEJFLVSOGNLSS-WPFOTENUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168592
Record name Ezatiostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ezatiostat

CAS RN

168682-53-9
Record name Ezatiostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168682539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezatiostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05460
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezatiostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZATIOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/057D10I8S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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